B-[4-[[(3-chlorophenyl)amino]carbonyl]phenyl]Boronic acid
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Overview
Description
B-[4-[[(3-chlorophenyl)amino]carbonyl]phenyl]Boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a boronic acid group attached to a phenyl ring substituted with a 3-chlorophenylamino carbonyl group. Boronic acids are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of B-[4-[[(3-chlorophenyl)amino]carbonyl]phenyl]Boronic acid typically involves the following steps:
Formation of the Amino Carbonyl Intermediate: The initial step involves the reaction of 3-chloroaniline with a suitable carbonyl compound to form the 3-chlorophenylamino carbonyl intermediate.
Coupling with Boronic Acid: The intermediate is then coupled with a boronic acid derivative using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction is carried out under mild conditions, typically in the presence of a base such as potassium carbonate and a palladium catalyst like palladium acetate.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
B-[4-[[(3-chlorophenyl)amino]carbonyl]phenyl]Boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
B-[4-[[(3-chlorophenyl)amino]carbonyl]phenyl]Boronic acid has numerous applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors.
Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of B-[4-[[(3-chlorophenyl)amino]carbonyl]phenyl]Boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The compound’s unique structure allows it to participate in specific interactions with biological molecules, influencing pathways involved in disease processes.
Comparison with Similar Compounds
B-[4-[[(3-chlorophenyl)amino]carbonyl]phenyl]Boronic acid can be compared with other boronic acid derivatives such as:
Phenylboronic acid: Lacks the 3-chlorophenylamino carbonyl group, making it less specific in certain reactions.
4-Formylphenylboronic acid: Contains a formyl group instead of the 3-chlorophenylamino carbonyl group, leading to different reactivity and applications.
3-Chlorophenylboronic acid: Similar in structure but lacks the amino carbonyl group, affecting its binding properties and reactivity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable in various research and industrial applications.
Biological Activity
B-[4-[[(3-chlorophenyl)amino]carbonyl]phenyl]boronic acid (CAS No. 874288-03-6) is a boronic acid derivative that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is C₁₃H₁₁BClNO₃, with a molar mass of approximately 275.50 g/mol. Its structure features a boronic acid functional group attached to a phenyl ring, which is further substituted with a chlorophenyl group and an amide linkage. This unique configuration contributes to its reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₁BClNO₃ |
Molar Mass | 275.50 g/mol |
CAS Number | 874288-03-6 |
Purity | ≥ 95% |
This compound primarily exerts its biological effects through reversible covalent bonding with active site residues of various enzymes, particularly serine and threonine residues. This interaction leads to the inhibition of enzymatic activity, making it a valuable tool for studying enzyme functions and pathways.
Enzyme Inhibition
The compound has shown notable activity as an enzyme inhibitor, especially against serine proteases. It acts by forming stable complexes with these enzymes, disrupting their normal function. For instance, studies have indicated that it can inhibit the proteasome, leading to cell cycle arrest in cancer cells at the G2/M phase, which is critical for cancer therapy development .
Anticancer Properties
Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and halting cell cycle progression. The compound's ability to inhibit proteasome activity has been linked to its potential as a lead compound in cancer treatment.
Antibacterial Activity
In addition to its anticancer effects, this boronic acid derivative has shown promise as an antibacterial agent. It has been reported to effectively inhibit the growth of resistant bacterial strains by targeting β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics . The interaction between the boronic acid moiety and the active sites of these enzymes enhances its efficacy against resistant bacteria.
Case Studies and Research Findings
- Proteasome Inhibition : A study highlighted that this compound exhibits sub-nanomolar affinity for proteasome inhibition, demonstrating its potential in therapeutic applications against multiple myeloma .
- Antibacterial Efficacy : Another research effort focused on its antibacterial properties revealed that the compound effectively inhibited class C β-lactamases with an inhibitory constant (Ki) of 0.004 µM, showcasing its potential in combating antibiotic resistance .
- Cell Cycle Arrest : A detailed examination of its mechanism revealed that treatment with this compound leads to significant cell cycle arrest in cancer cells, particularly at the G2/M checkpoint, highlighting its role in cancer therapy.
Applications in Research and Industry
This compound finds applications across various fields:
- Medicinal Chemistry : It is utilized in drug development as a scaffold for designing new protease inhibitors.
- Biochemical Research : The compound serves as a research tool for studying enzyme functions and cellular signaling pathways.
- Synthetic Chemistry : Employed in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Properties
IUPAC Name |
[4-[(3-chlorophenyl)carbamoyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BClNO3/c15-11-2-1-3-12(8-11)16-13(17)9-4-6-10(7-5-9)14(18)19/h1-8,18-19H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWYHDFOYQPGPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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